molecular formula C15H22O2 B563727 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate CAS No. 61693-39-8

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate

Cat. No.: B563727
CAS No.: 61693-39-8
M. Wt: 234.339
InChI Key: GNXFMTBIUUZXCR-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is an organic compound with the molecular formula C13H22O It is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an acetoxybutene side chain

Scientific Research Applications

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with acetoxybutene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the cost-effective and sustainable production of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and amines (NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone: This compound has a similar cyclohexene ring structure but differs in the side chain.

    Dihydro-α-ionone: Another related compound with a similar cyclohexene ring but different functional groups.

Uniqueness

4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate is unique due to its specific combination of a cyclohexene ring with three methyl groups and an acetoxybutene side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9H,6,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFMTBIUUZXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CC=C(C)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695730
Record name 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61693-39-8
Record name 4-(2,6,6-Trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

96 g of β-ionone are dissolved in 500 ml of isopropenyl acetate and treated with 0.6 g of p-toluenesulphonic acid monohydrate. The mixture is stirred at reflux temperature under an inert gas atmosphere for 24 hours. The excess isopropenyl acetate is distilled off from the mixture under a vacuum (temperature ≤50° ) and then the mixture is treated several times with hexane in order to liberate residual amounts of isopropenyl acetate and concentrated again. In this manner, there are obtained 108 g of brown-red 4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-2-acetoxy-but-2-ene (formula II; R = acetyl).
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

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